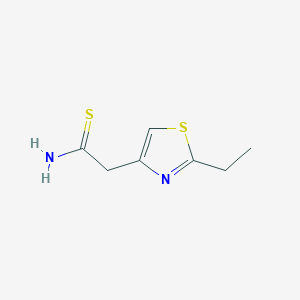
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with an ethyl group at the 2-position and an ethanethioamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide typically involves the reaction of 2-ethylthiazole with ethanethioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a reducing agent like diisobutylaluminum hydride (DIBAL-H) at room temperature under a nitrogen atmosphere . The reaction mixture is then quenched with saturated sodium bicarbonate and extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of halogenated thiazoles or substituted thiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with neurotransmitter receptors, influencing their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
- 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
- 2,4-Disubstituted thiazoles
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the ethanethioamide group at the 4-position enhances its reactivity and potential biological activities compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H10N2S2 |
|---|---|
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-(2-ethyl-1,3-thiazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H10N2S2/c1-2-7-9-5(4-11-7)3-6(8)10/h4H,2-3H2,1H3,(H2,8,10) |
Clave InChI |
UGOORFNAOQLLOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CS1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
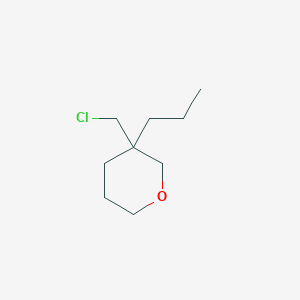

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
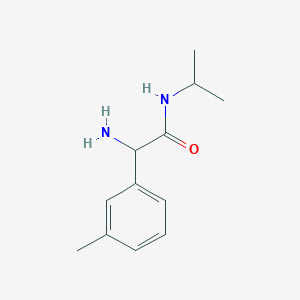
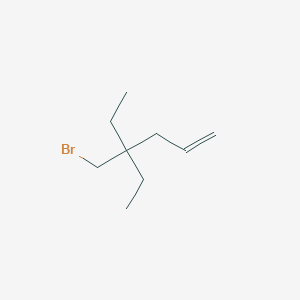
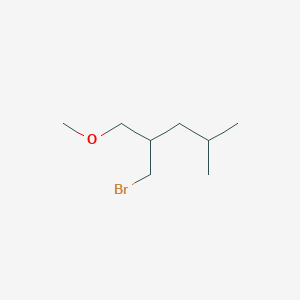
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)


![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)

